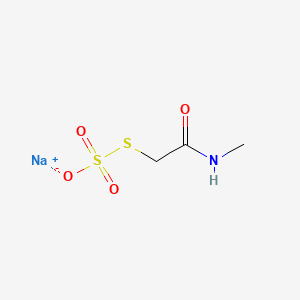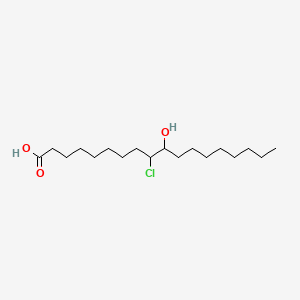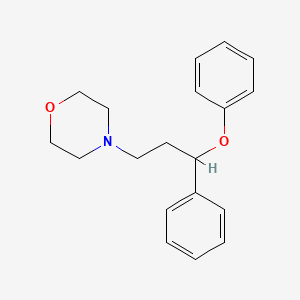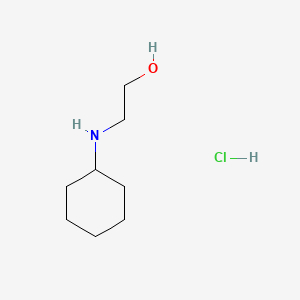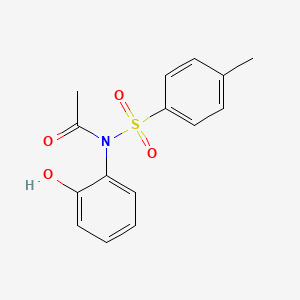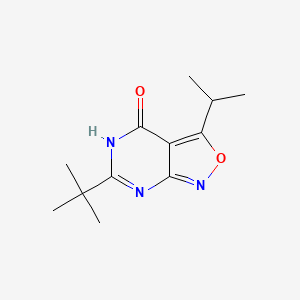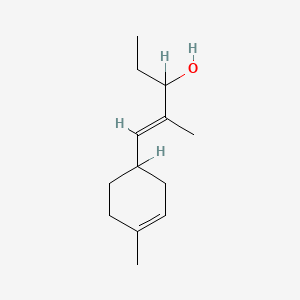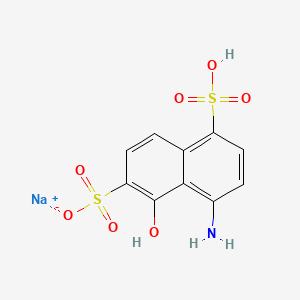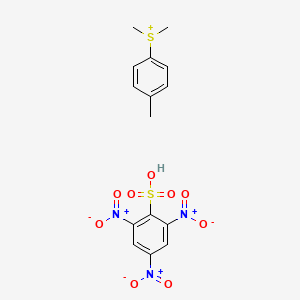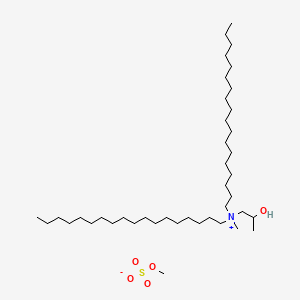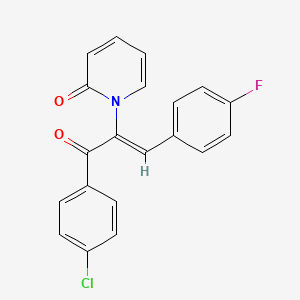
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzoyl group: This step may involve acylation reactions using 4-chlorobenzoyl chloride.
Addition of the 4-fluorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups in the molecule.
Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar core structures but different substituents.
Benzoyl-substituted compounds: Compounds with benzoyl groups attached to different positions.
Fluorophenyl-substituted compounds: Compounds with fluorophenyl groups in various configurations.
Uniqueness
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
104941-02-8 |
|---|---|
分子式 |
C20H13ClFNO2 |
分子量 |
353.8 g/mol |
IUPAC 名称 |
1-[(Z)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one |
InChI |
InChI=1S/C20H13ClFNO2/c21-16-8-6-15(7-9-16)20(25)18(23-12-2-1-3-19(23)24)13-14-4-10-17(22)11-5-14/h1-13H/b18-13- |
InChI 键 |
BWYZZCATCCVPLI-AQTBWJFISA-N |
手性 SMILES |
C1=CC(=O)N(C=C1)/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC(=O)N(C=C1)C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


